molecular formula C10H16Cl2N4O2 B2450418 Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride CAS No. 2377034-30-3

Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride

Cat. No.: B2450418
CAS No.: 2377034-30-3
M. Wt: 295.16
InChI Key: WNTXLRJJCQDUAT-UHFFFAOYSA-N
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Description

Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride typically involves the reaction of piperazine with pyrimidine derivatives under specific conditions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which involves the condensation of an aldehyde, amine, carboxylic acid, and isocyanide. Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride is widely used in scientific research due to its unique properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. Its applications in chemistry include serving as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme inhibition and receptor binding. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases. In industry, it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

  • 2-Piperazin-1-ylpyrimidine-5-carboxylic acid

  • Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride

These compounds share structural similarities but may differ in their reactivity, biological activity, and applications

Properties

IUPAC Name

methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.2ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;;/h6-7,11H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTXLRJJCQDUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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